molecular formula C15H19N3S B2841204 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 185301-14-8

5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2841204
CAS No.: 185301-14-8
M. Wt: 273.4
InChI Key: RLEQSONBQYPRBC-UHFFFAOYSA-N
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Description

5-Benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a derivative of 1H-1,2,4-Triazole-3-thiol, which is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • Alkylation and Aminomethylation : Research shows that 5-Benzyl-4-Cyclohexyl-4H-1,2,4-Triazole-3-Thiol derivatives can be synthesized and subjected to S-alkylation, revealing potential relations between their chemical structure and antitumor activity. These derivatives contain a cyclohexyl substituent, which plays a crucial role in the compound's chemical properties and potential pharmacological effects (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

  • Structural Characterization and Synthesis of Heterocycles : The compound has been used as a starting material to synthesize new heterocycles, showcasing its versatility in the field of organic chemistry. This includes the formation of triazole rings linked by thiomethylene groups, offering insights into the molecular structure and potential applications of these derivatives (Sarhan, Elsherif, Mahmoud, & Habib, 2008).

Biomedical Research and Applications

  • Antitumor Activity : The antitumor properties of derivatives of this compound have been a significant focus. Studies have explored the synthesis of various derivatives, investigating their potential antitumor activities. These findings are crucial for the ongoing search for new therapeutic agents (Kaldrikyan, Grigoryan, Melik-Ogandzhanyan, & Arsenyan, 2011).

  • DNA Methylation Inhibitors : New derivatives have been synthesized and studied for their potential as DNA methylation inhibitors. This is an important area of research in cancer therapy, as DNA methylation plays a crucial role in gene expression and the potential development of cancer (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

Physical and Chemical Properties

  • Study of Physical-Chemical Properties : Comprehensive studies have been conducted to synthesize new derivatives and analyze their physical-chemical properties. This research is critical for understanding the compound's behavior, stability, and potential applications in various scientific fields (Khilkovets, 2021).

  • Electrochemical Behavior : The electrochemical behavior of derivatives has been analyzed using voltammetry, showcasing the compound's potential in electrochemical applications and providing insights into its redox properties (Dilgin, Koparır, Çetin, Cansiz, Yilmaz, & Giray, 2007).

Mechanism of Action

Target of Action

The primary targets of 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol are currently unknown. This compound is a derivative of 1,2,4-triazole, which is known to exhibit a wide range of biological activities . .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibiting key enzymes or binding to specific receptors . The presence of the benzyl and cyclohexyl groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or selectivity.

Biochemical Pathways

Given the broad biological activities of 1,2,4-triazole derivatives, it’s plausible that this compound could affect multiple pathways

Properties

IUPAC Name

3-benzyl-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEQSONBQYPRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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